![molecular formula C23H12OS B037145 14H-Anthra[2,1,9-mna]thioxanthen-14-on CAS No. 16294-75-0](/img/structure/B37145.png)
14H-Anthra[2,1,9-mna]thioxanthen-14-on
Übersicht
Beschreibung
14h-Anthra[2,1,9-mna]thioxanthen-14-one is a chemical compound with the molecular formula C23H12OS and a molecular weight of 336.41 g/mol It is known for its unique structure, which includes an anthraquinone moiety fused with a thioxanthene ring system
Wissenschaftliche Forschungsanwendungen
14h-Anthra[2,1,9-mna]thioxanthen-14-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Due to its potential biological activities, 14h-Anthra[2,1,9-mna]thioxanthen-14-one is explored for its therapeutic applications. Studies focus on its efficacy and safety in treating various diseases.
Industry: The compound is used in the production of dyes and pigments.
Wirkmechanismus
Target of Action
It is known that this compound is used in coloring various materials such as polystyrene, abs resin, polymethylmethacrylate, resin, estron, unplasticized pvc, and other plastics . It is also used in coloring estron, caprone, and terylene . Therefore, it can be inferred that the compound interacts with these materials to impart color.
Result of Action
The primary result of the action of 14h-Anthra[2,1,9-mna]thioxanthen-14-one is the imparting of color to various materials. This is achieved through the compound’s interaction with these materials, either by adhering to their surface or integrating into their structure .
Biochemische Analyse
Biochemical Properties
It is known that it can bind to biomolecules such as proteins and nucleic acids, enabling its use in fluorescence labeling and microscopic observation .
Cellular Effects
Given its use in fluorescence labeling, it may interact with various cellular components and influence cellular processes .
Molecular Mechanism
It is likely to exert its effects through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
It is known to be stable under normal storage conditions .
Transport and Distribution
It is known to be used in coloring various materials, suggesting that it may have the ability to penetrate and distribute within these materials .
Subcellular Localization
Given its use in fluorescence labeling, it may localize to areas where its target biomolecules are present .
Vorbereitungsmethoden
The synthesis of 14h-Anthra[2,1,9-mna]thioxanthen-14-one involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. The synthetic route typically involves the use of anthraquinone derivatives and thioxanthene intermediates. The reaction conditions often require the presence of catalysts and specific solvents to facilitate the cyclization process .
In industrial production, the synthesis of 14h-Anthra[2,1,9-mna]thioxanthen-14-one may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
14h-Anthra[2,1,9-mna]thioxanthen-14-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroquinone derivatives.
Substitution: Substitution reactions, such as halogenation or nitration, can occur at specific positions on the aromatic rings. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives .
Vergleich Mit ähnlichen Verbindungen
14h-Anthra[2,1,9-mna]thioxanthen-14-one can be compared with other similar compounds, such as:
Thioxanthone: This compound shares a similar thioxanthene ring system but lacks the anthraquinone moiety. It is used in photoinitiators and dyes.
Anthraquinone: This compound contains the anthraquinone moiety but lacks the thioxanthene ring system. It is widely used in the production of dyes and pigments.
Benzoxanthene: This compound has a similar fused ring system but with different substituents. It is studied for its potential biological activities.
The uniqueness of 14h-Anthra[2,1,9-mna]thioxanthen-14-one lies in its combined anthraquinone and thioxanthene structures, which contribute to its distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
8-thiahexacyclo[10.10.2.02,7.09,23.013,18.020,24]tetracosa-1(23),2,4,6,9,11,13,15,17,20(24),21-undecaen-19-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12OS/c24-23-17-7-2-1-5-13(17)15-11-12-20-22-16(9-10-18(23)21(15)22)14-6-3-4-8-19(14)25-20/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNWZZLOQBHTCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=C4C5=C(C=CC(=C35)C2=O)C6=CC=CC=C6S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066032 | |
| Record name | 14H-Anthra[2,1,9-mna]thioxanthen-14-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | 14H-Anthra[2,1,9-mna]thioxanthen-14-one | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
16294-75-0 | |
| Record name | Solvent Orange 63 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16294-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 14H-Anthra(2,1,9-mna)thioxanthen-14-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016294750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14H-Anthra[2,1,9-mna]thioxanthen-14-one | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 14H-Anthra[2,1,9-mna]thioxanthen-14-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14H-anthra[2,1,9-mna]thioxanthen-14-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.699 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl-[7-(ethylamino)-2,8-dimethylphenoxazin-3-ylidene]azanium;perchlorate](/img/structure/B37087.png)
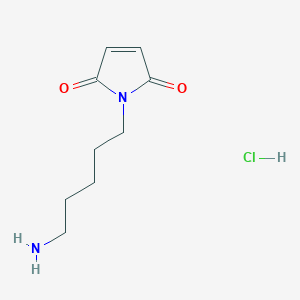

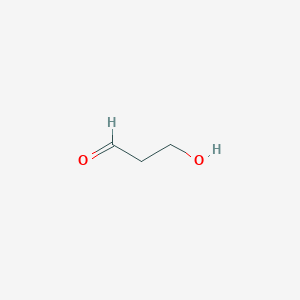

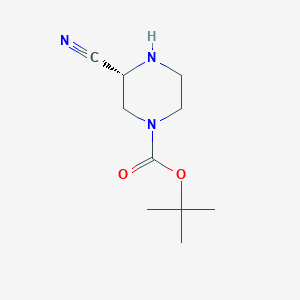

![6-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B37200.png)
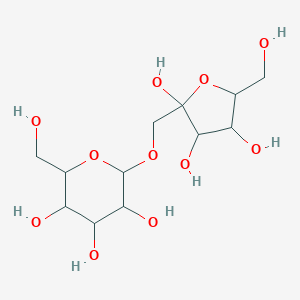
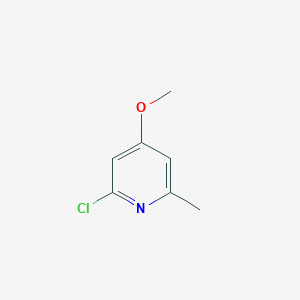
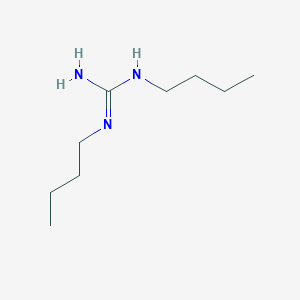
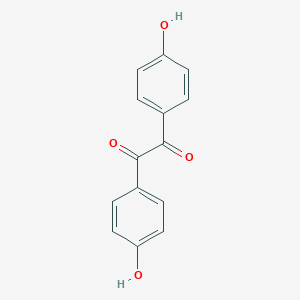
![6,7-diethoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B37251.png)

